(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a difluoromethyl group and a carboxylic acid group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its high atom economy and controlled chemo-selectivity.
Industrial Production Methods
Industrial production of this compound often employs metal-based methods for the transfer of difluoromethyl groups to cyclobutane derivatives. These methods can be both stoichiometric and catalytic, allowing for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.
Scientific Research Applications
(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- (1R,2S)-2-(Chloromethyl)cyclobutane-1-carboxylic acid
- (1R,2S)-2-(Bromomethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research for the development of new drugs with improved efficacy and safety profiles .
Properties
Molecular Formula |
C6H8F2O2 |
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Molecular Weight |
150.12 g/mol |
IUPAC Name |
(1R,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
InChI Key |
CTNBXQCALVHSKS-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C(F)F)C(=O)O |
Canonical SMILES |
C1CC(C1C(F)F)C(=O)O |
Origin of Product |
United States |
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